Reduced Molecular Weight and Lipophilicity Compared to Spiro[4.5]decane Homolog Improve Ligand Efficiency
The 1,4-dioxaspiro[4.4]nonane core of the target compound yields a molecular weight of 251.28 g/mol and a computed XLogP3 of 1.3 [1]. The closest larger-ring homolog, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)furan-2-carboxamide (CID 25148304), adds one methylene unit, resulting in a molecular weight of 265.31 g/mol and an XLogP3 of 1.6 [2]. The ΔMW of -14.03 g/mol and ΔXLogP3 of -0.3 represent a meaningful improvement in ligand efficiency metrics, where lower lipophilicity often correlates with reduced promiscuity and improved developability [3].
| Evidence Dimension | Molecular Weight / Lipophilicity |
|---|---|
| Target Compound Data | MW 251.28 g/mol; XLogP3 1.3 |
| Comparator Or Baseline | N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)furan-2-carboxamide: MW 265.31 g/mol; XLogP3 1.6 |
| Quantified Difference | ΔMW = -14.03 g/mol; ΔXLogP3 = -0.3 |
| Conditions | Computed physicochemical properties (PubChem 2021.05.07 release) |
Why This Matters
Lower lipophilicity and molecular weight are associated with better aqueous solubility and reduced non-specific binding, critical factors for selecting a lead-like building block in early-stage drug discovery.
- [1] PubChem CID 18583941, computed properties for target compound. View Source
- [2] PubChem CID 25148304, computed properties for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)furan-2-carboxamide. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 5, 235–248 (2010). View Source
